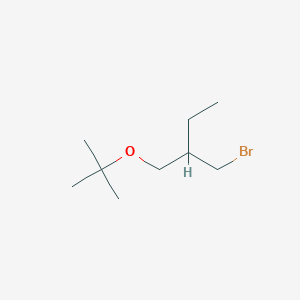
1-Bromo-2-(tert-butoxymethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(tert-butoxymethyl)butane is an organic compound with the molecular formula C9H19BrO It is a brominated alkane, characterized by the presence of a bromine atom and a tert-butoxymethyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxymethyl)butane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxymethyl)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl4) and is carried out at room temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-butoxymethyl)butane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and cyanide ions (CN^-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions (E2): Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 2-(tert-butoxymethyl)butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-(tert-butoxymethyl)-1-butene.
Scientific Research Applications
1-Bromo-2-(tert-butoxymethyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butoxymethyl)butane in chemical reactions involves the cleavage of the carbon-bromine bond, facilitated by the nucleophilic attack. The bromine atom, being a good leaving group, departs, allowing the nucleophile to form a new bond with the carbon atom. This process is central to its reactivity in substitution and elimination reactions.
Comparison with Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the tert-butoxymethyl group.
1-Bromo-2-butyne: Contains a triple bond, making it more reactive in certain types of reactions.
tert-Butyl bromide: Lacks the butane backbone but shares the tert-butyl group.
Uniqueness: 1-Bromo-2-(tert-butoxymethyl)butane is unique due to the presence of both a bromine atom and a tert-butoxymethyl group, which imparts distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C9H19BrO/c1-5-8(6-10)7-11-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
YFVRAZDXLOKEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


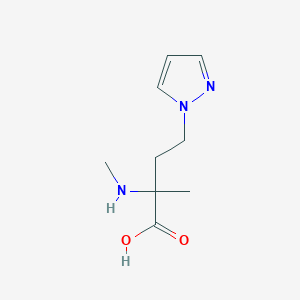
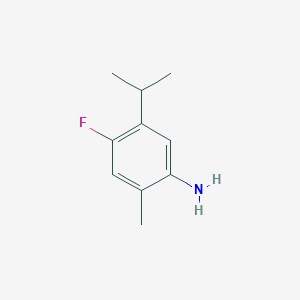

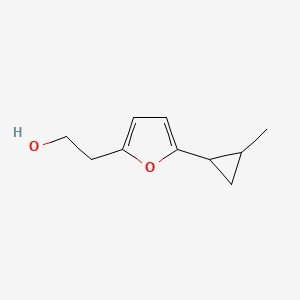
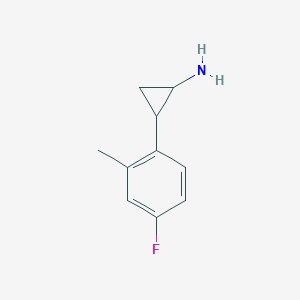
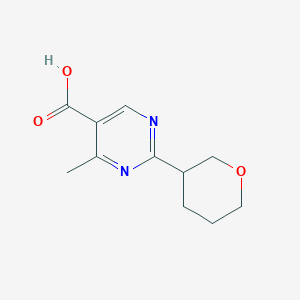
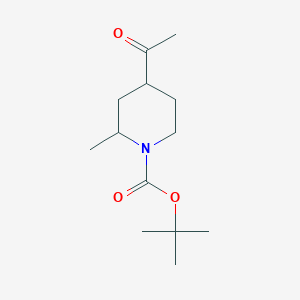

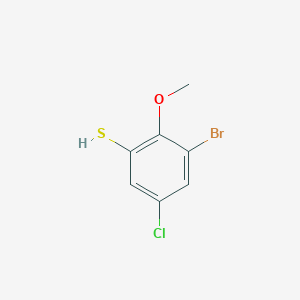
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
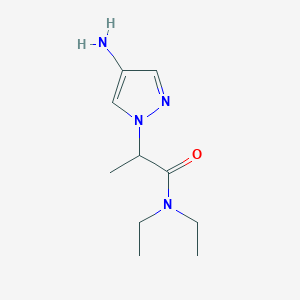
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
